(2E)-3-(1,3-benzodioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)prop-2-enamide
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Overview
Description
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-PROPENAMIDE is an organic compound that features a benzodioxole ring and a chlorodimethoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the Propenamide Backbone: The propenamide backbone can be synthesized via a condensation reaction between an aldehyde and an amine, followed by an amide formation.
Coupling of the Benzodioxole and Propenamide: The final step involves coupling the benzodioxole ring with the propenamide backbone under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the propenamide backbone.
Reduction: Reduction reactions could target the double bond in the propenamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the benzodioxole or chlorodimethoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, or substituted analogs of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could be studied for its potential as a catalyst or catalyst precursor in organic reactions.
Material Science: Its structural properties might make it useful in the development of new materials.
Biology
Pharmacology: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemistry: It might be used as a probe to study specific biochemical pathways.
Medicine
Drug Development: The compound could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Chemical Manufacturing: It could be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-METHOXY-2,5-DIMETHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with a methoxy group instead of a chloro group.
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-BUTENAMIDE: Similar structure but with a butenamide backbone instead of propenamide.
Uniqueness
The presence of both the benzodioxole ring and the chlorodimethoxyphenyl group in (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-PROPENAMIDE might confer unique chemical and biological properties, such as specific binding affinities or reactivity profiles, distinguishing it from similar compounds.
Properties
Molecular Formula |
C18H16ClNO5 |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H16ClNO5/c1-22-15-9-13(16(23-2)8-12(15)19)20-18(21)6-4-11-3-5-14-17(7-11)25-10-24-14/h3-9H,10H2,1-2H3,(H,20,21)/b6-4+ |
InChI Key |
FPSSOHWUQPJFNA-GQCTYLIASA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C=CC2=CC3=C(C=C2)OCO3)OC)Cl |
Origin of Product |
United States |
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